(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride

説明

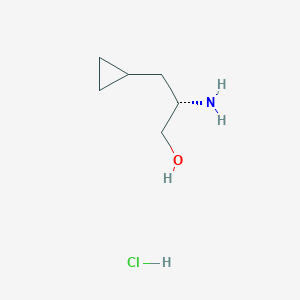

(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a chiral amino alcohol compound. It is characterized by the presence of a cyclopropyl group attached to the third carbon of the propanol backbone, with an amino group on the second carbon. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride typically involves the following steps:

Cyclopropanation: Starting from a suitable alkene, a cyclopropyl group is introduced using a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.

Amination: The introduction of the amino group can be done through reductive amination. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as crystallization with a chiral acid or chromatography on a chiral stationary phase are employed.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Continuous Flow Synthesis: This method enhances the efficiency and scalability of the synthesis process. It involves the continuous flow of reactants through a reactor, allowing for better control over reaction conditions and improved yields.

Biocatalysis: Enzymatic methods using transaminases or other biocatalysts can be employed to achieve high enantioselectivity and yield.

化学反応の分析

Types of Reactions

(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, carbamates, or other derivatives.

Common Reagents and Conditions

Oxidation: PCC, DMP, or Jones reagent.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Acyl chlorides, isocyanates, or sulfonyl chlorides.

Major Products

Oxidation: Cyclopropyl ketone or aldehyde derivatives.

Reduction: Cyclopropyl amine derivatives.

Substitution: Various amides, carbamates, and sulfonamides.

科学的研究の応用

Chemical Synthesis Applications

(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride serves as an important intermediate in the synthesis of various biologically active compounds. Its utility arises from its ability to undergo multiple chemical transformations, including:

- Substitution Reactions : The hydroxyl group can be substituted with other functional groups, enhancing the compound's reactivity and utility in further synthetic pathways.

- Reduction and Oxidation : The amino and hydroxyl groups can be selectively reduced or oxidized to form derivatives with varied biological activities.

Table 1: Chemical Transformations of this compound

| Transformation Type | Reaction Example | Resulting Product |

|---|---|---|

| Substitution | Halogenation | Halogenated derivative |

| Reduction | LiAlH4 Treatment | Alcohol derivative |

| Oxidation | H2O2 Treatment | Amine oxide derivative |

These transformations make it a versatile building block for synthesizing pharmaceuticals, agrochemicals, and other specialty chemicals.

Biological Research Applications

In biological research, this compound has been studied for its potential pharmacological properties. It has shown promise in:

- Neurotransmitter Modulation : Initial studies suggest that this compound may influence neurotransmitter systems, potentially affecting pathways related to neurological functions.

- Enzyme Inhibition : It has been utilized as a scaffold for developing enzyme inhibitors, which are crucial in drug discovery for treating various diseases.

Case Study: Neurotransmitter Interaction

Research indicates that this compound can bind to specific receptors, influencing their activity. This property is critical for understanding its pharmacodynamics and therapeutic potential.

Industrial Applications

In industrial settings, this compound is used as:

- Buffering Agent : It serves as a non-ionic organic buffering agent in biological assays and cell culture applications, maintaining pH stability within the range of 6 to 8.5.

Table 2: Industrial Uses of this compound

| Application Type | Description |

|---|---|

| Buffering Agent | Used in cell cultures to maintain pH stability |

| Specialty Chemicals | Intermediate for producing polymers and coatings |

作用機序

The mechanism of action of (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride depends on its application. In medicinal chemistry, it may act as a ligand for receptors or enzymes, modulating their activity. The cyclopropyl group can influence the binding affinity and selectivity of the compound for its molecular targets. Pathways involved may include neurotransmitter modulation or enzyme inhibition.

類似化合物との比較

Similar Compounds

®-2-Amino-3-cyclopropylpropan-1-ol hydrochloride: The enantiomer of the compound, with different biological activity and selectivity.

2-Amino-3-cyclopropylpropan-1-ol: The free base form without the hydrochloride salt.

Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.

Uniqueness

(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride is unique due to its chiral nature and the presence of both an amino and an alcohol functional group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

生物活性

(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a chiral compound with significant potential in various fields, particularly in medicinal chemistry and pharmacology. Its unique cyclopropyl structure contributes to its distinct biological activities, making it a subject of interest for researchers exploring new therapeutic agents.

- Molecular Formula : C₄H₈ClN₃O

- Molecular Weight : Approximately 137.57 g/mol

- Structure : The compound features a cyclopropyl group attached to an amino alcohol moiety, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate biochemical pathways, leading to significant physiological effects.

Key Mechanisms:

- Ligand Binding : The compound acts as a ligand, binding to specific receptors or enzymes, thereby influencing their activity.

- Pathway Modulation : It may affect pathways related to neurotransmitter systems, potentially impacting neurological functions and other physiological responses.

Biological Activity and Applications

This compound has been investigated for several biological activities:

- Neurotransmitter Modulation : Research indicates that the compound can influence neurotransmitter systems, which may have implications for treating neurological disorders.

- Antimicrobial Properties : It has shown potential in enhancing the activity of antibiotics against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Cancer Research : The compound's ability to modulate cell signaling pathways makes it a candidate for cancer treatment research, particularly in the context of targeting specific kinases involved in tumor growth .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Neuropharmacological Effects

A study examined the effects of this compound on neurotransmitter release in neuronal cultures. The results indicated that the compound increased the release of certain neurotransmitters, suggesting a role in modulating synaptic activity.

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound enhanced the efficacy of conventional antibiotics against MRSA. The study concluded that the compound could serve as an adjuvant therapy in treating resistant bacterial infections.

Study 3: Cancer Cell Proliferation

Research involving cancer cell lines showed that this compound inhibited cell proliferation at certain concentrations. This effect was linked to its ability to interfere with specific signaling pathways involved in cell cycle regulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (R)-2-Amino-3-cyclopropylpropan-1-ol HCl | Enantiomer with similar structure | Potentially different biological activities based on stereochemistry |

| 3-Amino-2-cyclopropylpropan-1-ol HCl | Contains an additional amino group | May exhibit enhanced solubility and reactivity |

| 3-Amino-2-phenylpropan-1-ol | Contains a phenyl group instead of cyclopropyl | Exhibits different binding affinities due to aromaticity |

特性

IUPAC Name |

(2S)-2-amino-3-cyclopropylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-6(4-8)3-5-1-2-5;/h5-6,8H,1-4,7H2;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZXSPOSGQUALS-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。